Dibenz[b,f][1,4]oxazepine

Catalog No.
S584592
CAS No.
257-07-8
M.F
C13H9NO
M. Wt
195.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenz[b,f][1,4]oxazepine

CAS Number

257-07-8

Product Name

Dibenz[b,f][1,4]oxazepine

IUPAC Name

benzo[b][1,4]benzoxazepine

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

InChI

InChI=1S/C13H9NO/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13(11)15-12/h1-9H

InChI Key

NPUACKRELIJTFM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=NC3=CC=CC=C3O2

Solubility

In water, 124 mg/L at 25 °C (est)

Synonyms

CR irritant, dibenz(b,f)(1,4)oxazepine

Canonical SMILES

C1=CC=C2C(=C1)C=NC3=CC=CC=C3O2

Toxicological Studies:

Dibenz[b,f][1,4]oxazepine, also known as CR, has been extensively studied for its toxicological effects due to its use as a riot control agent. Research has focused on understanding its:

  • Acute toxicity: Studies in various mammals have shown CR to have a low acute toxicity compared to other riot control agents like CS gas. This includes intravenous, intraperitoneal, oral, percutaneous, and inhalation routes PubMed: .
  • Mechanism of action: CR is a lachrymatory agent, causing intense eye irritation and tearing. Research suggests it activates the TRPA1 channel in sensory neurons, leading to this effect PubMed: .
  • Persistence and environmental impact: Studies have investigated the persistence of CR on various surfaces and its potential biological activity over time PubMed, PubMed](.

Safety and Medical Applications:

Despite its use as a crowd control agent, CR has also been explored in the context of:

  • Safety evaluations: Research helps establish safe handling procedures and assess potential health risks associated with accidental exposure to CR PubChem.
  • Medical countermeasures: Studies investigate potential treatments and decontamination methods for individuals exposed to CR [Note: This is a sensitive area of research and specific information may not be publicly available].

Dibenz[b,f][1,4]oxazepine is a bicyclic compound characterized by a fused benzene and oxazepine ring system. Its chemical formula is C₁₃H₉NO, and it features a nitrogen atom within a seven-membered ring that includes an oxygen atom. This compound is notable for its structural complexity and is often studied for its pharmacological properties. Dibenz[b,f][1,4]oxazepine derivatives are particularly significant in medicinal chemistry due to their diverse biological activities, including roles as antidepressants, analgesics, and anti-inflammatory agents .

Dibenz[b,f][1,4]oxazepine acts primarily as a lachrymatory agent. It irritates the eyes by activating the TRPA1 ion channel, leading to tearing, burning sensation, and temporary blindness. The mechanism of this activation is still under investigation, but it is believed to involve interaction with the reactive electrophilic sites on the molecule and the TRPA1 channel [].

Dibenz[b,f][1,4]oxazepine is a toxic compound and exposure can cause severe irritation of the eyes, respiratory system, and skin [].

  • Toxicity: Considered less toxic than CS gas by inhalation and ingestion, but exposure to high concentrations can be lethal [].
  • Carcinogenicity: Studies suggest Dibenz[b,f][1,4]oxazepine may be a carcinogen, although the evidence is not conclusive [].
  • Flammability: Limited data available on flammability, but as an organic compound, it is likely combustible.
That facilitate its functionalization. Notably, it reacts with sodium dichloroisocyanurate under homogeneous conditions to yield salicylaldehyde as the primary product, alongside other oxidation products such as N-formylphenoxazine . In heterogeneous conditions using chloroform-water mixtures, it produces chlorinated derivatives like 7-chloro- and 9-chlorodibenz[b,f][1,4]oxazepine . These reactions highlight the compound's reactivity and potential for further chemical modifications.

Dibenz[b,f][1,4]oxazepine exhibits significant biological activity, particularly as a lachrymatory agent and an incapacitating agent. It activates the TRPA1 ion channel, leading to intense irritation and pain upon exposure . This compound has been utilized in riot control as CR gas, which is known for its potency compared to CS gas. Additionally, dibenz[b,f][1,4]oxazepine derivatives have been linked to various therapeutic effects, including antipsychotic properties found in drugs like loxapine .

Several synthetic methods have been developed for dibenz[b,f][1,4]oxazepine and its derivatives:

  • Cyclocondensation: Involves two precursors such as substituted 2-aminophenols and substituted 2-halobenzaldehydes.
  • Copper Catalysis: A one-pot synthesis method that combines 2-halophenols with 2-(2-halophenyl)-1H-indoles.
  • Domino Reactions: These include elimination-rearrangement-addition sequences leading to dibenz[b,f][1,4]oxazepines from imines treated with dichlorocarbene .

These methods reflect the compound's versatility in synthetic chemistry.

Dibenz[b,f][1,4]oxazepine has several applications:

  • Pharmaceuticals: It serves as a scaffold for developing various therapeutic agents due to its biological activity.
  • Riot Control Agents: As CR gas, it is used for crowd control due to its incapacitating effects.
  • Chemical Research: Its unique structure makes it a subject of interest in studies related to chemical reactivity and synthesis methods .

Interaction studies of dibenz[b,f][1,4]oxazepine focus on its mechanism of action as a lachrymatory agent. The compound activates TRPA1 channels in sensory neurons, leading to pain and irritation. Research indicates that exposure can cause severe physiological responses such as coughing and temporary blindness. Studies also explore the compound's interactions with other neurotransmitter systems due to its pharmacological relevance .

Dibenz[b,f][1,4]oxazepine shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
Dibenz[c,e][1,3]oxazepineBicyclicAntidepressantDifferent ring fusion affecting activity
Dibenzo[a,e][1,5]thiazepineBicyclicAnticonvulsantContains sulfur instead of oxygen
Dibenzo[a,c][1,5]thiazepineBicyclicAntipsychoticVariations in ring structure
LoxapineTricyclicAntipsychoticNon-irritating compared to CR gas

Dibenz[b,f][1,4]oxazepine's unique structure allows it to participate in specific interactions that confer distinct biological activities compared to these similar compounds .

Physical Description

Dibenz(b,f)(1,4)oxazepine is a colorless liquid, odorless to fruity.

Color/Form

Pale yellow crystalline solid

XLogP3

2.6

LogP

log Kow = 3.01 (est)

Odor

Pepper-like odo

Melting Point

73 °C

UNII

C1Q77A87V1

Vapor Pressure

2.2X10-4 mm Hg at 25 °C (est)

Other CAS

257-07-8

Wikipedia

Dibenz(b,f)(1,4)oxazepine

General Manufacturing Information

Dibenz[b,f][1,4]oxazepine: ACTIVE

Interactions

Dibenz(b,f)-1,4-oxazepine (CR), a potent peripheral sensory irritant material, has been shown to have a very low acute lethal and sub-lethal toxicity by intravenous, intraperitoneal, oral, percutaneous and inhalation routes to several species of laboratory mammal. There was no organ-specific pathology. Comparison of the acute toxicity of CR with that of two other peripheral sensory irritants, 1-chloroacetophenone (CN) and 2-chlorobenzyl-lidene malononitrile (CS), shows CR to be significantly less toxic than either of them. Pyrotechnically generated CR smoke was more toxic than pure (thermally generated) aerosols of CR; this was due to the presence of pyrotechnic decomposition products in the atmosphere from the burning of the smoke generating composition. However, the median lethal toxicity of pyrotechnically generated CR smoke was very significantly less than that of either pyrotechnically generated CN or CS smokes. Short-term cumulative toxicity did not occur following multiple oral dosing with CR. The acute toxicology of three ether intermediates encountered in the synthesis of CR from 1-chloro-2-nitrobenzene and sodium phenoxide (2-nitrodiphenyl ether, 2-aminodiphenyl ether and 2-formamidodiphenyl ether) was investigated; all three ethers were found to be less acutely toxic than CR itself. /Dibenz(b,f)-1,4-oxazepine/

Dates

Modify: 2023-08-15

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